3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
CAS No.: 1152583-23-7
Cat. No.: VC2809248
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid - 1152583-23-7](/images/structure/VC2809248.png)
Specification
CAS No. | 1152583-23-7 |
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Molecular Formula | C13H12O3 |
Molecular Weight | 216.23 g/mol |
IUPAC Name | 3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15) |
Standard InChI Key | GIVVPLHXRBEWET-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O |
Canonical SMILES | CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O |
Introduction
Structural Information
Molecular Identity and Composition
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid possesses a well-defined molecular structure with the formula C₁₃H₁₂O₃ . This formula represents a carbon framework with 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms, which collectively form the compound's structural backbone. The molecular structure includes a fused tricyclic system composed of a furan ring fused with an indene-like scaffold, along with a carboxyl group and a methyl substituent.
For precise chemical identification, the compound is associated with the InChIKey GIVVPLHXRBEWET-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases and literature . This standardized notation allows for unambiguous identification of the compound across different chemical resources and facilitates accurate information retrieval in scientific databases.
Structural Representation
The structural representation of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can be described through various chemical notations:
These notations provide machine-readable representations of the compound's structure, with the SMILES notation offering a more compact representation while the InChI provides a more comprehensive structural description including stereochemical information.
The compound features several key structural elements:
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A furan ring with oxygen at position 1
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A methyl group at position 3 of the furan ring
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A carboxylic acid group at position 2 of the furan ring
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A fused indene-like system featuring a cyclopentane ring
Physical and Chemical Properties
Chemical Reactivity
The 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid contains several reactive functional groups that define its chemical behavior:
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The carboxylic acid group provides acidity and can undergo typical carboxylic acid reactions such as esterification, amidation, and salt formation.
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The furan ring system offers aromatic character and may participate in electrophilic substitution reactions, though with modified reactivity compared to simple furan due to the fused ring system.
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The methyl group at position 3 could potentially undergo oxidation reactions under appropriate conditions.
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The partly saturated cyclopentane ring might undergo reactions typical of aliphatic systems, including potential oxidation.
Analytical Data
Predicted Collision Cross Section Data
One valuable piece of analytical information provided for 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid is the predicted collision cross section (CCS) data for various adducts, which is particularly useful for mass spectrometry applications . The CCS values represent the effective area presented by a molecule during collision with buffer gas molecules in ion mobility spectrometry, providing important information about molecular shape and size.
The predicted CCS values for different adducts of the compound are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 217.08592 | 143.8 |
[M+Na]+ | 239.06786 | 156.1 |
[M+NH4]+ | 234.11246 | 152.9 |
[M+K]+ | 255.04180 | 154.3 |
[M-H]- | 215.07136 | 146.7 |
[M+Na-2H]- | 237.05331 | 147.2 |
[M]+ | 216.07809 | 146.3 |
[M]- | 216.07919 | 146.3 |
These CCS values are instrumental in analytical chemistry, particularly for identification and structural characterization of the compound using ion mobility-mass spectrometry techniques . The data provides a distinctive fingerprint that can be used to identify and differentiate the compound from structural analogs, even when they share similar mass spectra.
Structural Analogs and Related Compounds
Related Indeno[5,6-b]furan Derivatives
While information on 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid itself is somewhat limited, it is valuable to examine structural analogs that share the indeno[5,6-b]furan scaffold. One such compound is 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine, which retains the core structure but replaces the carboxylic acid functionality with an ethylamine group .
The ethylamine derivative has the molecular formula C₁₄H₁₇NO and a molecular weight of 215.29, making it slightly larger than the carboxylic acid analog . This structural modification significantly alters the compound's polarity profile, transforming it from an acidic compound to a basic one, which would substantially change its pharmacological properties and chemical reactivity.
Heterocyclic Systems with Comparable Frameworks
The broader literature on heterocyclic chemistry reveals interesting parallels between the indeno[5,6-b]furan scaffold and other fused heterocyclic systems, such as thiazolo[3,2-a]indoles. While structurally distinct, these systems share the concept of a heterocyclic ring fused to a larger aromatic framework, creating compounds with potentially interesting biological activities .
For instance, compounds like methyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate and ethyl 3-ethyl-9-methylthiazolo[3,2-a]indole-2-carboxylate represent ester derivatives of heterocyclic systems that maintain some structural similarities with our target compound, particularly in terms of substitution patterns and carboxylic acid derivatives .
Synthesis Considerations
Derivatization Opportunities
The carboxylic acid functionality in 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid provides numerous opportunities for derivatization. Potential transformations include:
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Esterification to create methyl, ethyl, or other alkyl esters
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Amidation to produce primary, secondary, or tertiary amides
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Reduction to the corresponding alcohol
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Conversion to acid chlorides or anhydrides as activated intermediates
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Salt formation with various metals or organic bases
Each of these derivatives would possess distinct physical, chemical, and potentially biological properties that could expand the utility of the parent compound.
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